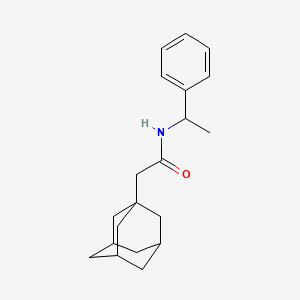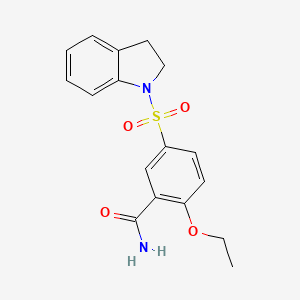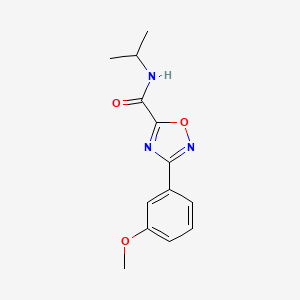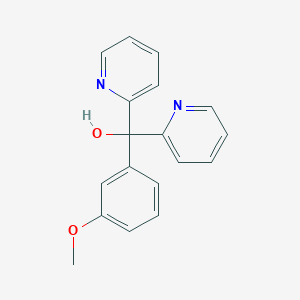![molecular formula C15H23N5O4S B11062647 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl acetate](/img/structure/B11062647.png)
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE is a complex organic compound characterized by its triazine ring structure substituted with morpholine groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with ethyl acetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane and tetrahydrofuran, and catalysts like piperidine . Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce amides and esters .
Scientific Research Applications
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. The morpholine groups enhance its solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine: A precursor in the synthesis of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE.
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: Another triazine derivative with similar structural features.
Uniqueness
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE is unique due to its specific substitution pattern and the presence of both morpholine and acetate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H23N5O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C15H23N5O4S/c1-12(21)24-10-11-25-15-17-13(19-2-6-22-7-3-19)16-14(18-15)20-4-8-23-9-5-20/h2-11H2,1H3 |
InChI Key |
RMIGRCXCCTXGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[({5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11062570.png)

![2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11062577.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11062582.png)



![3-({[4-(2-Pyridyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11062608.png)
![5-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11062616.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11062624.png)
![7'-Amino-1-(2-chlorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11062636.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11062642.png)
![3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11062658.png)
